Cas no 1443-76-1 (3,5-Dimethoxy-4-hydroxybenzhydrazide)

3,5-Dimethoxy-4-hydroxybenzhydrazide structure
1443-76-1 structure
Product Name:3,5-Dimethoxy-4-hydroxybenzhydrazide
CAS No:1443-76-1
MF:C9H12N2O4
MW:212.202582359314
MDL:MFCD00017077
CID:83674
PubChem ID:74043
Update Time:2025-11-02

3,5-Dimethoxy-4-hydroxybenzhydrazide Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dimethoxy-4-hydroxybenzhydrazide
    • 4-hydroxy-3,5-dimethoxybenzohydrazide
    • AKZAAANGIPRVDU-UHFFFAOYSA-N
    • SCHEMBL6530628
    • SY062113
    • AS-68288
    • 1443-76-1
    • 4-hydroxy-3,5-dimethoxy-benzoic acid hydrazide
    • DTXSID50162667
    • Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide
    • NSC 77902
    • NS00024690
    • MFCD00017077
    • SB85959
    • D97316
    • NCIOpen2_004585
    • NSC77902
    • AKOS015851415
    • NSC-77902
    • EINECS 215-884-5
    • 4-Hydroxy-3,5-dimethoxybenzohydrazide #
    • CS-0187017
    • FT-0614636
    • DB-022070
    • ALBB-032118
    • MDL: MFCD00017077
    • Inchi: 1S/C9H12N2O4/c1-14-6-3-5(9(13)11-10)4-7(15-2)8(6)12/h3-4,12H,10H2,1-2H3,(H,11,13)
    • InChI Key: AKZAAANGIPRVDU-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C(NN)=O)C=C(C=1O)OC
    • BRN: 2657142

Computed Properties

  • Exact Mass: 212.08000
  • Monoisotopic Mass: 212.079707
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.8
  • Surface Charge: 0
  • Tautomer Count: 7
  • XLogP3: nothing

Experimental Properties

  • Color/Form: White powder
  • Density: 1.335
  • Melting Point: 156-157°C
  • Boiling Point: 379.5°Cat760mmHg
  • Flash Point: 155°C
  • Refractive Index: 1.575
  • PSA: 93.81000
  • LogP: 1.10410
  • Solubility: Not determined

3,5-Dimethoxy-4-hydroxybenzhydrazide Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Safety Term:S26;S36
  • Risk Phrases:R36/37/38

3,5-Dimethoxy-4-hydroxybenzhydrazide Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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3,5-Dimethoxy-4-hydroxybenzhydrazide Suppliers

Amadis Chemical Company Limited
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(CAS:1443-76-1)3,5-Dimethoxy-4-hydroxybenzhydrazide
Order Number:A808209
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):336.0
Email:sales@amadischem.com

3,5-Dimethoxy-4-hydroxybenzhydrazide Related Literature

Additional information on 3,5-Dimethoxy-4-hydroxybenzhydrazide

Professional Introduction to 3,5-Dimethoxy-4-hydroxybenzhydrazide (CAS No. 1443-76-1)

3,5-Dimethoxy-4-hydroxybenzhydrazide, a compound with the chemical formula C14H12N2O2, is a significant intermediate in the field of pharmaceutical chemistry and organic synthesis. This compound, identified by its CAS number CAS No. 1443-76-1, has garnered considerable attention due to its versatile applications in the development of bioactive molecules. The structural framework of 3,5-Dimethoxy-4-hydroxybenzhydrazide consists of a benzene ring substituted with hydroxyl and methoxy groups, coupled with a hydrazide functional group at the para position relative to the hydroxyl group. This unique arrangement imparts distinct reactivity and makes it a valuable building block for synthesizing more complex pharmacophores.

The compound's significance is further underscored by its role in the synthesis of various therapeutic agents. In recent years, there has been growing interest in exploring the potential of 3,5-Dimethoxy-4-hydroxybenzhydrazide as a precursor in medicinal chemistry. Its hydrazide moiety is particularly noteworthy, as it can participate in condensation reactions with carbonyl compounds to form hydrazones, which are pivotal intermediates in the synthesis of heterocyclic compounds. These heterocycles are widely recognized for their pharmacological properties and have been extensively studied for their potential applications in treating a range of diseases.

One of the most compelling aspects of 3,5-Dimethoxy-4-hydroxybenzhydrazide is its utility in the development of antimicrobial agents. Recent studies have highlighted its role in synthesizing novel compounds that exhibit potent activity against Gram-positive bacteria and fungi. The methoxy and hydroxyl substituents on the benzene ring contribute to the compound's ability to interact with biological targets, thereby enhancing its antimicrobial efficacy. Furthermore, the hydrazide group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific applications.

In addition to its antimicrobial applications, 3,5-Dimethoxy-4-hydroxybenzhydrazide has shown promise in the field of anticancer research. Researchers have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by interfering with key cellular pathways involved in tumor progression. The structural features of 3,5-Dimethoxy-4-hydroxybenzhydrazide make it an attractive scaffold for designing molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. This has led to several ongoing clinical trials investigating the efficacy of compounds derived from this intermediate.

The synthesis of 3,5-Dimethoxy-4-hydroxybenzhydrazide itself is another area where significant advancements have been made. Modern synthetic methodologies have enabled more efficient and scalable production processes for this compound. For instance, catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to construct the desired benzene ring structure with high precision and yield. These improvements not only make the compound more accessible but also open up new possibilities for its application in drug discovery and material science.

The role of computational chemistry in understanding the behavior of 3,5-Dimethoxy-4-hydroxybenzhydrazide cannot be overstated. Advanced computational models have been developed to predict the reactivity and interactions of this compound with biological targets. These models help researchers design more effective derivatives by providing insights into how structural modifications can influence pharmacological activity. Moreover, computational studies have been instrumental in identifying new synthetic pathways that might not be apparent through traditional experimental approaches.

In conclusion, 3,5-Dimethoxy-4-hydroxybenzhydrazide (CAS No. 1443-76-1) is a versatile and highly valuable compound in pharmaceutical chemistry. Its unique structural features make it an excellent intermediate for synthesizing bioactive molecules with potential applications in antimicrobial and anticancer therapies. The ongoing research into this compound underscores its importance as a building block for developing novel therapeutic agents. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the future looks promising for further exploration and utilization of 3,5-Dimethoxy-4-hydroxybenzhydrazide in drug discovery and beyond.

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Amadis Chemical Company Limited
(CAS:1443-76-1)3,5-Dimethoxy-4-hydroxybenzhydrazide
A808209
Purity:99%
Quantity:25g
Price ($):336.0
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